Methyl 2-amino-4,4-difluorohexanoate
Description
Methyl 2-amino-4,4-difluorohexanoate is a fluorinated aliphatic ester featuring an amino group at the C2 position and two fluorine atoms at the C4 position of a six-carbon chain. This structure combines the reactive amine moiety with the electron-withdrawing effects of fluorine, which can enhance metabolic stability and influence intermolecular interactions. The ester group may serve as a prodrug motif, improving bioavailability through enhanced lipophilicity.
Properties
Molecular Formula |
C7H13F2NO2 |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
methyl 2-amino-4,4-difluorohexanoate |
InChI |
InChI=1S/C7H13F2NO2/c1-3-7(8,9)4-5(10)6(11)12-2/h5H,3-4,10H2,1-2H3 |
InChI Key |
DLUVCUJPQXAUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)OC)N)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorinated Pyrimidine Derivatives (e.g., 5-Fluoro-2-amino-4,6-dichloropyrimidine)
- Structural Differences: Unlike the aliphatic chain of Methyl 2-amino-4,4-difluorohexanoate, this compound () is a heterocyclic pyrimidine with chlorine and fluorine substituents. The aromatic core facilitates π-π stacking, while the aliphatic ester in the target compound may enhance membrane permeability.
- Biological Activity: The 5-fluoro derivative exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM), attributed to fluorine’s electronegativity stabilizing interactions with biological targets .
- Physicochemical Properties: Property this compound 5-Fluoro-2-amino-4,6-dichloropyrimidine Molecular Weight ~193 g/mol ~198 g/mol LogP (estimated) ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity) Key Functional Groups Ester, amine, difluoro Dichloro, fluoro, pyrimidine
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)
- Structural Differences: Sulfonylureas () feature a triazine ring and sulfonylurea bridge, whereas this compound has a linear carbon chain. Both contain methyl esters, but the latter lacks herbicidal sulfonylurea motifs.
- Applications: Sulfonylureas act as herbicides by inhibiting acetolactate synthase . The target compound’s amino and difluoro groups may instead favor pharmaceutical applications, such as protease inhibition or peptide mimicry.
- Synthetic Pathways: Sulfonylureas are synthesized via condensation of triazine intermediates with sulfonylcarbamates . This compound may be prepared through nucleophilic fluorination followed by esterification of the corresponding acid.
Impact of Fluorine Substitution
Fluorine’s electronegativity and small atomic radius often enhance binding affinity and metabolic stability. For example:
- In 5-fluoro-2-amino-4,6-dichloropyrimidine, fluorine increases NO-inhibitory potency compared to non-fluorinated analogs .
Role of the Ester Group
- Comparative Stability : Methyl esters in sulfonylureas () are susceptible to hydrolysis, influencing their herbicidal activity. The target compound’s ester may similarly act as a prodrug, with hydrolysis releasing the active carboxylic acid.
- Lipophilicity : The ester group increases logP compared to carboxylate salts, enhancing cell permeability. This property is shared with sulfonylurea herbicides but tailored for different applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
